![molecular formula C19H13N3O4 B14323440 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate CAS No. 100485-81-2](/img/structure/B14323440.png)
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is an organic compound that features both nitrophenyl and phenyldiazenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(E)-phenyldiazenyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-Nitrophenol and 4-[(E)-phenyldiazenyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the ester bond. The phenyldiazenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl benzoate: Lacks the phenyldiazenyl group, making it less versatile in terms of interactions.
4-Aminophenyl 4-[(E)-phenyldiazenyl]benzoate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications
Uniqueness
4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of both nitrophenyl and phenyldiazenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
100485-81-2 |
|---|---|
Molekularformel |
C19H13N3O4 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(26-18-12-10-17(11-13-18)22(24)25)14-6-8-16(9-7-14)21-20-15-4-2-1-3-5-15/h1-13H |
InChI-Schlüssel |
XVHQBTRYVKRZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
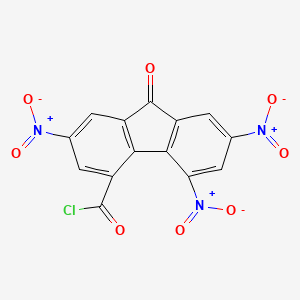
![7-methyl-4H-thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B14323381.png)
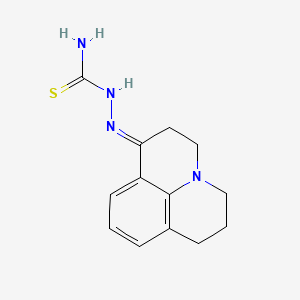
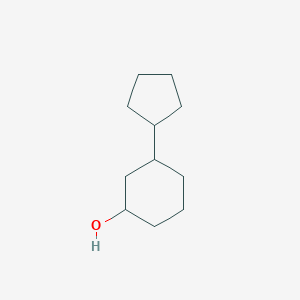
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
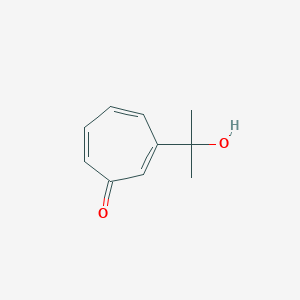
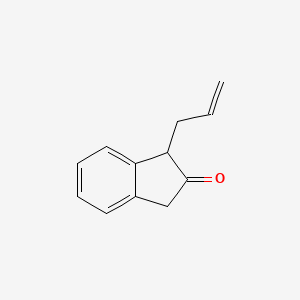
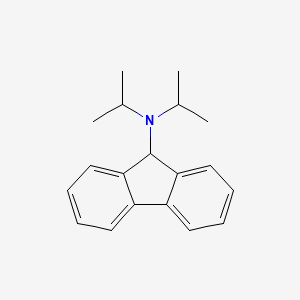

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
